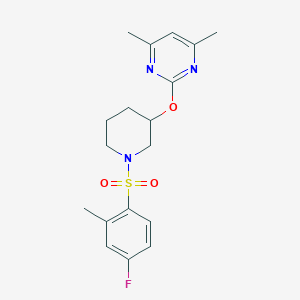

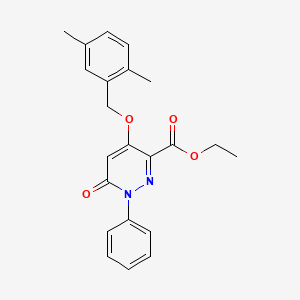

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(4-Benzylpiperazino)-2-morpholino-1-ethanone” seems to be a complex organic molecule. It appears to contain a benzylpiperazine moiety, which is a class of compounds containing a piperazine ring substituted with a benzyl group . Benzylpiperazine itself is known to have euphoriant and stimulant properties .

Synthesis Analysis

While specific synthesis information for “1-(4-Benzylpiperazino)-2-morpholino-1-ethanone” was not found, there are related compounds such as Dibenzylpiperazine (DBZP) and 4-Benzylpiperidine that have been synthesized. DBZP can be made as a reaction byproduct during BZP synthesis . A related compound, 4-Benzylpiperidine, acts as a monoamine releasing agent .Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis of Morpholinones

Chiral morpholinone is a significant building block in organic synthesis and pharmacology. The catalytic enantioselective synthesis of C3-substituted morpholinones, using a chiral phosphoric acid catalyst, is an innovative method for constructing this N,O-heterocycle. This process, including a [4 + 2] heteroannulation and a 1,2-aryl/alkyl shift, is a form of asymmetric aza-benzilic ester rearrangement, useful for synthesizing compounds like L-742,694, a neurokinin-1 receptor antagonist (He et al., 2021).

Synthesis of Benzimidazoles as Glucosidase Inhibitors

Benzimidazole derivatives containing morpholine or piperazine skeletons have been synthesized for in vitro screening as glucosidase inhibitors and antioxidants. These compounds, obtained via a rapid 'onepot' nitro reductive cyclization, have shown significant antioxidant activities in various assays and potent α-glucosidase inhibitory potential (Özil et al., 2018).

Microwave-Assisted Synthesis of Morpholino Compounds

2-Biphenyl-4-yl-1-morpholin-4-ethanethione has been synthesized using microwave irradiation, starting from morpholine, sulfur, and 1-biphenyl-4-yl-ethanone. The optimization of this process under microwave conditions represents an efficient synthesis technique for similar compounds (Lin-han, 2010).

Pharmaceutical Intermediate Synthesis

A commercial synthesis approach was developed for (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, a key intermediate in producing a phase 2 investigational drug at Eli Lilly and Company. This involved a resolution of a morpholine amide intermediate and a Grignard reaction, highlighting the compound's significance in pharmaceutical manufacturing (Kopach et al., 2009).

Electrochemical Synthesis Applications

Electrochemical syntheses involving the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles have been explored. This process demonstrates the potential for creating new arylthiobenzazoles, highlighting the electrochemical method's utility in synthesizing novel compounds (Amani & Nematollahi, 2012).

Eigenschaften

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c21-17(15-19-10-12-22-13-11-19)20-8-6-18(7-9-20)14-16-4-2-1-3-5-16/h1-5H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLLGGLAKZSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperazino)-2-morpholino-1-ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3,4-Dimethoxybenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2454191.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-3-carboxylic acid](/img/structure/B2454195.png)

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile](/img/structure/B2454201.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chloro-2,2-dimethylpropanamide](/img/structure/B2454203.png)

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2454206.png)

![7-(1-ethyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2454208.png)